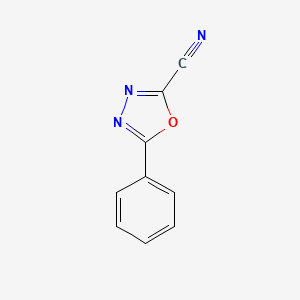
N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, also known as DBIBO, is a chemical compound that has been synthesized for its potential use in scientific research. DBIBO is a derivative of isothiazolidinone and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, particularly Goldberg amidation, have been explored using Cu2O and N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system. This method has been applied to a variety of (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, including lactams and oxazolidinones, achieving good to excellent yields. Such reactions are significant for the synthesis of complex molecules, including those related to the compound of interest (De, Yin, & Ma, 2017).
Structural Analysis of Oxazolidinone Derivatives
Oxazolidin-2-ones, as seen in the related structures, are widely used for protective groups for 1,2-amino alcohols and as chiral auxiliaries. The crystal structures of four differently substituted oxazolidinecarbohydrazides have been analyzed, revealing insights into the molecular interactions, including hydrogen bonds and π-π stacking interactions, that contribute to their stability and reactivity (Nogueira et al., 2015).
Applications in Antimicrobial Activities
Studies on oxazolidinone and thiazolidine derivatives have revealed their potential in antimicrobial activities. A series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides demonstrated significant activities against various bacterial and fungal strains, highlighting the relevance of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).
Modification and Utility of Oxazolidinones
The utility of oxazolidinones extends to their modification for various chemical transformations. For instance, optically active N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized from aziridine-2-methanols, showcasing the versatility of these compounds in synthetic chemistry and their potential application in creating derivatives for specific research purposes (Park et al., 2003).
Novel Synthetic Approaches
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the potential for creating a variety of oxalamide derivatives through efficient and high-yielding methodologies. This indicates the breadth of research applications for compounds within this chemical class, including their potential relevance to N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-14-4-2-13(3-5-14)12-20-17(23)18(24)21-15-6-8-16(9-7-15)22-10-1-11-27(22,25)26/h2-9H,1,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKLLOPSTUKAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2426256.png)
![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)
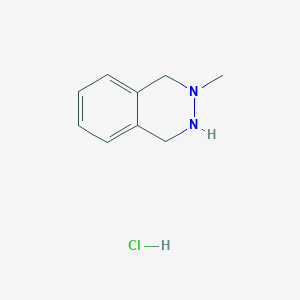
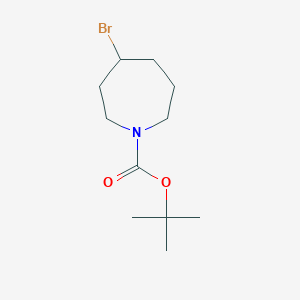
![4-(chloromethyl)-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B2426263.png)
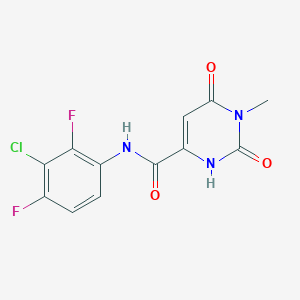

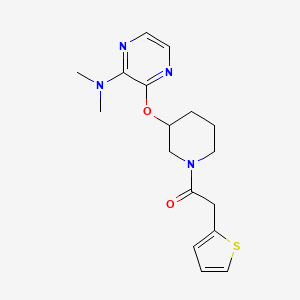
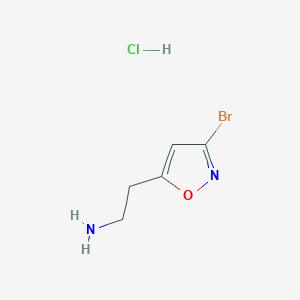
![2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate](/img/structure/B2426275.png)
![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)
![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)
